molecular formula C9H16N2O2 B1667573 Apronal CAS No. 528-92-7

Apronal

Cat. No. B1667573
CAS RN: 528-92-7
M. Wt: 184.24 g/mol
InChI Key: KSUUMAWCGDNLFK-UHFFFAOYSA-N
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Description

Apronal, also known as apronalide, allylisopropylacetylurea, or allylisopropylacetylcarbamide, is a hypnotic/sedative drug of the ureide (acylurea) group . It was synthesized in 1926 by Hoffmann-La Roche . Although it is not a barbiturate, its structure is similar to that of barbiturates . It was formerly used as a daytime sedative at doses of 1 to 2 grams every 3 to 4 hours .


Synthesis Analysis

Apronal was synthesized by Hoffmann-La Roche in 1926 . The synthesis process involved the use of commercialized raw material isopropyl-malonic acid .


Molecular Structure Analysis

The molecular formula of Apronal is C9H16N2O2 . Its molecular weight is 184.239 g/mol . The IUPAC name for Apronal is (±)-N-Carbamoyl-2-propan-2-ylpent-4-enamide .

Scientific Research Applications

Integration with Indian Thought

The concept of "Apronal" is discussed in the context of integrating modern psychology with Indian thought. It highlights the need to formulate proper methodology for studying concepts in Indian and Buddhistic Philosophy using modern experimental psychology. This approach suggests a bridging of gaps between traditional Indian thought and modern scientific methods (Sinha, 1965).

Applications in Static Analysis

"Apronal" is also associated with the development of a library for the static analysis of numerical variables in programs, called "Apron". This library aids in implementing numerical abstractions for static analysis in software development (Jeannet & Miné, 2009).

Debris Motion in Tsunami-like Conditions

Research involving "Apronal" includes studies on debris motion over a horizontal apron in tsunami-like flow conditions. This is significant for understanding and mitigating the impact of natural disasters like tsunamis in coastal areas (Goseberg, Stolle, Nistor, & Shibayama, 2016).

Heat Transfer in Protective Clothing

The term "Apronal" extends to the study of heat transfer through protective clothing, like aprons used by cooks. This research is crucial for safety in culinary environments, focusing on how these aprons protect against heat from cooking processes (Changement, Boliguipa, Abbo, & Mouangue, 2019).

Radiation Protection

The application of "Apronal" is also significant in the context of radiation protection, particularly in medical settings. Studies have been conducted on the effectiveness of various materials, like Bi2O3, in aprons to shield against X-ray and gamma radiation, offering potential alternatives to traditional lead aprons (Suryanti, Hidayanto, & Arianto, 2022).

Safety And Hazards

Apronal is toxic and can cause moderate to severe irritation to the skin and eyes . It was withdrawn from clinical use due to dangerous side effects, including causing patients to develop thrombocytopenic purpura . It is banned in most countries, with the exception of Japan . The Australian Therapeutic Goods Administration issued a safety alert prohibiting the sale, supply, or use of Apronal in Australia due to its dangerous side effects .

properties

IUPAC Name

N-carbamoyl-2-propan-2-ylpent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-4-5-7(6(2)3)8(12)11-9(10)13/h4,6-7H,1,5H2,2-3H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUUMAWCGDNLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=C)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862125
Record name Allylisopropylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apronalide

CAS RN

528-92-7
Record name Allylisopropylacetylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apronalide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apronalide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13221
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Allylisopropylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-isopropylpent-4-enoyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APRONALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V18J24E25E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
J Zhang, X Niu, C Peng, H Jiang, L Yu… - Angewandte …, 2023 - Wiley Online Library
… We collected and analyzed data for pure Apronal and Apronal-modified perovskite films using Fourier transform infrared spectroscopy (FTIR) to verify the in-situ cross-linking of …
Number of citations: 4 onlinelibrary.wiley.com
B Haeger‐Aronsen - Acta Pharmacologica et Toxicologica, 1962 - Wiley Online Library
… to demonstrate whether apronal also accelerates the breakdown of liver catalase. The activity … of cytochrome C and cytochrome oxidase in the liver, is not affected by apronal (SCHMID …
Number of citations: 8 onlinelibrary.wiley.com
B Haeger‐Aronsen - Acta Pharmacologica et Toxicologica, 1964 - Wiley Online Library
… different species of animals treated with apronal, diethyl 1, Cdihydro-2… In the rat and the rabbit, treatment with apronal, DDTD, … porphyria are those produced by apronal and DDTD. But in …
Number of citations: 10 onlinelibrary.wiley.com
R Druyan, B Haeger-Aronsen - The Journal of Laboratory and …, 1965 - translationalres.com
… Four animals were fed apronal, 4 mere fed DDTD, and both groups received 50 mg. of … Apronal proved more toxic than DDTD, compared on a weight basis; 3 of the 4 rabbits fed apronal …
Number of citations: 5 www.translationalres.com
D Brierton, C Nunn-Thompson - DICP, 1990 - journals.sagepub.com
Warning: Acetaminophen and Aprolidine Both Labeled Apronal - Dennis Brierton, Cheryl Nunn-Thompson, 1990 …
Number of citations: 4 journals.sagepub.com
JF Ackroyd - 1962 - journals.sagepub.com
… of apronal, but in the absence of complement, were washed, not in saline but in a saturated solution of apronal … dialysis removed the apronal but the removal of the apronal had caused …
Number of citations: 105 journals.sagepub.com
A JF - Proceedings of the Royal Society of Medicine, 1962 - europepmc.org
… of apronal, but in the absence of complement, were washed, not in saline but in a saturated solution of apronal … dialysis removed the apronal but the removal of the apronal had caused …
Number of citations: 1 europepmc.org
C Rimington - 1964 - journals.sagepub.com
… I referred above to the discovery that drugs related to apronal, whichis allylisopropylacetyl carbamide, were capable of inducing an acute porphyria-like conditionin animals. Consider…
Number of citations: 9 journals.sagepub.com
PC Murphy - BJA: British Journal of Anaesthesia, 1964 - academic.oup.com
… It is of interest to note that the allyl group also occurs in apronal (Sedormid). A possible explanation is that unsaturation reinforces the toxicity and effectiveness of a drug (usually the …
Number of citations: 8 academic.oup.com
L Chen, X Huang - Journal of agricultural and food chemistry, 2016 - ACS Publications
In the present study, a new multiple monolithic fiber solid-phase microextraction (MMF-SPME) based on poly(apronal-co-divinylbenzene/ethylenedimethacrylate) monolith (APDE) was …
Number of citations: 37 pubs.acs.org

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